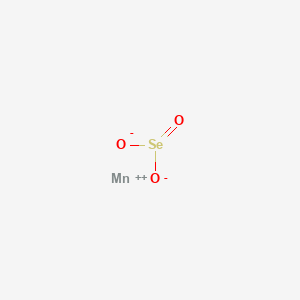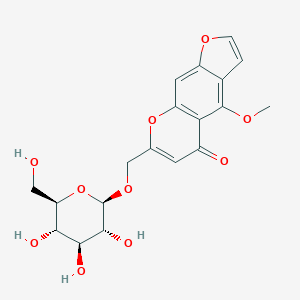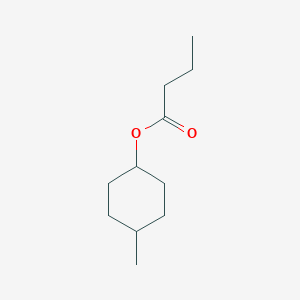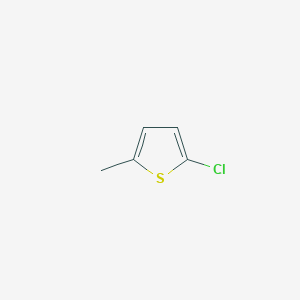
p-(Ethylthio)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(Ethylthio)phenyl methylcarbamate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since been used extensively in many countries. EPTC is a member of the carbamate family of herbicides, which work by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine and ultimately causing the death of the plant.
Mécanisme D'action
P-(Ethylthio)phenyl methylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine. This accumulation causes overstimulation of the plant's nervous system, ultimately leading to its death.
Biochemical and Physiological Effects
p-(Ethylthio)phenyl methylcarbamate has been found to have no significant effects on the biochemical and physiological processes in plants other than the inhibition of acetylcholinesterase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-(Ethylthio)phenyl methylcarbamate in lab experiments is its effectiveness in controlling weeds. This allows for more accurate and reliable results in experiments involving plants. However, one limitation of using p-(Ethylthio)phenyl methylcarbamate is its potential toxicity to non-target organisms, including humans and wildlife.
Orientations Futures
There are several potential future directions for research involving p-(Ethylthio)phenyl methylcarbamate. One area of research could focus on developing new formulations of p-(Ethylthio)phenyl methylcarbamate that are more effective and have fewer negative environmental impacts. Another area of research could focus on the development of new herbicides that work through different mechanisms of action to reduce the risk of resistance developing in weeds. Additionally, research could focus on the development of new methods for applying herbicides, such as precision agriculture techniques, to reduce the amount of herbicide needed and minimize environmental impacts.
Méthodes De Synthèse
P-(Ethylthio)phenyl methylcarbamate can be synthesized by reacting p-(ethylthio)phenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces p-(Ethylthio)phenyl methylcarbamate as the main product along with some impurities.
Applications De Recherche Scientifique
P-(Ethylthio)phenyl methylcarbamate has been extensively studied for its effectiveness as a herbicide in various crops, including corn, soybeans, and cotton. It has been found to be effective in controlling many different types of weeds, including annual grasses and broadleaf weeds.
Propriétés
Numéro CAS |
18809-57-9 |
|---|---|
Nom du produit |
p-(Ethylthio)phenyl methylcarbamate |
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(4-ethylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
OZJCQBUSEOVJOW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
SMILES canonique |
CCSC1=CC=C(C=C1)OC(=O)NC |
Autres numéros CAS |
18809-57-9 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















